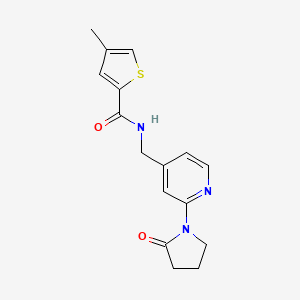

4-methyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

4-methyl-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2S/c1-11-7-13(22-10-11)16(21)18-9-12-4-5-17-14(8-12)19-6-2-3-15(19)20/h4-5,7-8,10H,2-3,6,9H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIXFGMMEXPYHOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NCC2=CC(=NC=C2)N3CCCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-methyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a thiophene moiety, a pyridine ring, and a pyrrolidinone structure, which may contribute to its diverse pharmacological profiles.

Molecular Characteristics

The molecular formula of the compound is , with a molecular weight of approximately 369.48 g/mol. The presence of heterocyclic and aromatic structures in its composition suggests significant reactivity and potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C20H23N3O2S |

| Molecular Weight | 369.48 g/mol |

| CAS Number | 2034536-17-7 |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within biological systems. Preliminary studies suggest that it may exhibit enzyme inhibition, which can lead to therapeutic effects in various conditions. The exact mechanism remains under investigation, but it is hypothesized that the compound can modulate signaling pathways by interacting with targets involved in disease processes.

Antimicrobial Properties

Research has indicated that derivatives of thiophene-based compounds, including those similar to this compound, exhibit significant antibacterial activity. For instance, compounds containing thiophene rings have shown efficacy against extended-spectrum beta-lactamase (ESBL)-producing E. coli strains, highlighting their potential as novel antibacterial agents .

Anticancer Activity

In vitro studies have demonstrated that compounds with similar structural motifs possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and modulation of apoptotic markers .

Case Studies

- Antibacterial Efficacy : A study focused on the antibacterial activities of synthesized N-(4-methylpyridin-2-yl) thiophene derivatives showed promising results against ESBL-producing E. coli. Compounds were evaluated for their ability to inhibit specific target enzymes linked to antibiotic resistance .

- Anticancer Potential : Research into related compounds has shown moderate to potent antineoplastic activity against various cancer cell lines. For example, derivatives exhibited significant cytotoxic effects at low micromolar concentrations, indicating their potential for further development .

Comparison with Similar Compounds

Core Scaffold Differences

Substituent Effects

- The 2-oxopyrrolidin-1-yl group in the target compound and its benzothiadiazole analog may enhance solubility compared to halogenated aryl groups (e.g., 4-chlorophenyl in Compound 3) .

- Methyl vs. Acetyl/Amino Groups: The target’s 4-methyl group on the thiophene ring provides steric bulk without introducing polarity, whereas Compound 3’s 5-acetyl and 4-amino substituents could modulate electronic properties and hydrogen-bonding capacity .

Hypothetical Pharmacokinetic Profiles

- The target compound’s molecular weight (~316.4) and pyrrolidone group suggest favorable blood-brain barrier (BBB) penetration compared to AZ331 (MW 432.49) and the benzothiadiazole analog (MW 353.4) .

- The benzothiadiazole analog’s higher nitrogen content (5 N atoms vs. 3 in the target) may increase polar surface area, reducing passive diffusion .

Q & A

Q. What are the key considerations for optimizing the synthesis of 4-methyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide?

- Methodological Answer : Synthesis optimization should focus on coupling the thiophene-2-carboxylic acid derivative with the pyridine-pyrrolidone amine intermediate. Use acetonitrile as a solvent under reflux conditions (60–80°C) with equimolar ratios of reactants. Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol . Yield improvements (>70%) may require catalytic bases like triethylamine to deprotonate intermediates .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Perform comprehensive spectroscopic characterization:

- NMR : Compare and chemical shifts with predicted values (e.g., thiophene protons at δ 6.8–7.5 ppm, pyridine protons at δ 8.0–8.5 ppm) .

- IR : Identify carbonyl stretches (C=O at ~1680 cm) and amide N–H bonds (~3300 cm) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS expected [M+H] ~386.4 Da) .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer : Classified under acute toxicity (Category 4 for oral/dermal/inhalation hazards). Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid skin contact. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Store in airtight containers at 2–8°C .

Advanced Research Questions

Q. How can researchers resolve conflicting bioactivity data across different assay systems?

- Methodological Answer : Discrepancies may arise from assay-specific parameters (e.g., cell permeability, protein binding).

- Step 1 : Validate assays using positive/negative controls (e.g., reference inhibitors for enzyme targets).

- Step 2 : Perform solubility studies (DMSO stock solutions ≤10 mM) to rule out aggregation artifacts.

- Step 3 : Use molecular docking (e.g., AutoDock Vina) to compare binding modes across homologs (e.g., thiophene carboxamide derivatives in PubChem ). Adjust substituents on the pyridine ring to enhance target specificity .

Q. What strategies improve regioselectivity during functionalization of the thiophene ring?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors.

- Electrophilic Substitution : Direct methylation to the 4-position of thiophene using methyl iodide in the presence of LDA (lithium diisopropylamide) at −78°C .

- Cross-Coupling : Suzuki-Miyaura reactions for aryl substitutions require Pd(PPh) catalyst and boronic acids. Monitor regiochemistry via -NMR coupling constants .

Q. How can computational modeling guide SAR (Structure-Activity Relationship) studies?

- Methodological Answer :

- Step 1 : Generate 3D conformers (e.g., using Open Babel) and dock into target protein pockets (e.g., kinases, GPCRs). Prioritize poses with lowest RMSD values (<2.0 Å) .

- Step 2 : Calculate binding free energies (MM/PBSA or MM/GBSA) to rank analogs.

- Step 3 : Synthesize top candidates with modifications at the pyrrolidone oxygen (e.g., replacing 2-oxo with thiocarbonyl) to enhance hydrogen-bond interactions .

Q. What analytical techniques best address polymorphism in crystalline forms?

- Methodological Answer : Polymorphism impacts solubility and bioavailability.

- PXRD : Compare diffraction patterns with simulated data (Mercury software).

- DSC/TGA : Identify melting points and thermal stability differences (>5°C variation indicates polymorphs).

- Single-Crystal X-ray : Resolve lattice parameters (e.g., space group P2/c for monoclinic systems) . Optimize crystallization using solvent vapor diffusion (e.g., chloroform/methanol) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported IC50_{50}50 values for kinase inhibition?

- Methodological Answer : Variations may stem from assay conditions (ATP concentration, pH).

- Step 1 : Replicate assays under standardized conditions (e.g., 10 µM ATP, pH 7.4).

- Step 2 : Validate enzyme purity via SDS-PAGE and activity assays.

- Step 3 : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics, ruling out non-specific inhibition .

Experimental Design Tables

Table 1 : Key Synthetic Intermediates and Characterization Data

| Intermediate | Molecular Formula | -NMR (δ, ppm) | Yield (%) |

|---|---|---|---|

| Thiophene-2-carbonyl chloride | CHClOS | 7.42 (d, 1H), 7.85 (d, 1H) | 85 |

| Pyridine-pyrrolidone amine | CHNO | 8.25 (s, 1H), 3.65 (m, 4H) | 72 |

Table 2 : Bioactivity Comparison Across Assay Systems

| Assay System | IC (nM) | Notes |

|---|---|---|

| Kinase A (HEK293) | 120 ± 15 | ATP = 10 µM |

| Kinase A (Sf9) | 450 ± 30 | ATP = 100 µM |

| Cell-free (ITC) | 95 ± 5 | K = 80 nM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.